molecular formula C10H15N3O2 B11789550 Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate

Cat. No.: B11789550
M. Wt: 209.24 g/mol
InChI Key: OIBUVSSUFWWPKS-UHFFFAOYSA-N
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Description

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an isopropylamino group and an ethyl ester group. It is used as a building block in various chemical applications due to its versatile reactivity.

Preparation Methods

The synthesis of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isopropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution and esterification reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may enhance its binding affinity to these targets, while the pyridazine ring provides a stable scaffold for interaction. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl 6-(Isopropylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

ethyl 6-(propan-2-ylamino)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-4-15-10(14)8-5-6-9(13-12-8)11-7(2)3/h5-7H,4H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUVSSUFWWPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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